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Compound of Interest

Compound Name: (E/Z)-ZL0420

Cat. No.: B15569212 Get Quote

(E/Z)-ZL0420 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-

Terminal domain (BET) family member, Bromodomain-containing protein 4 (BRD4). As a

member of the BET family, BRD4 is an epigenetic reader that recognizes acetylated lysine

residues on histones and other proteins, playing a crucial role in the regulation of gene

transcription. ZL0420 has demonstrated significant therapeutic potential, particularly in the

context of inflammation. This document provides a comprehensive overview of its

pharmacological properties, mechanism of action, and experimental validation.

Mechanism of Action
ZL0420 functions by competitively binding to the acetyl-lysine (KAc) binding pockets of the two

N-terminal bromodomains (BD1 and BD2) of BRD4. This binding action prevents BRD4 from

interacting with acetylated histones, thereby inhibiting the recruitment of the transcriptional

machinery required for the expression of specific genes.

Docking studies reveal that ZL0420 fits efficiently into the BRD4 BD1 binding pocket. The

inhibitor's structure, featuring a substituted aminophenol moiety, a diazene linker, and a

dihydroquinolin-2(1H)-one tail, allows for critical interactions with key amino acid residues.

Notably, it forms a direct hydrogen bond with Asn140 and an indirect, water-mediated hydrogen

bond with Tyr97. Further stability is achieved through a T-shaped π-π interaction with Trp81

and water-mediated interactions with Lys91. These interactions effectively sandwich the

inhibitor within the binding pocket, leading to its high binding affinity.
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Quantitative Pharmacological Data
The potency and selectivity of ZL0420 have been quantified through various assays. The data

highlights its nanomolar affinity for BRD4 bromodomains and its selectivity over other BET

family members, such as BRD2.

Table 1: Binding Affinity and Selectivity of ZL0420

Target IC50 Value
Selectivity vs.
BRD2

Assay Method

BRD4 BD1 27 nM ~30-60 fold TR-FRET

| BRD4 BD2 | 32 nM | ~30-60 fold | TR-FRET |

Table 2: In Vitro Efficacy of ZL0420 in Human Small Airway Epithelial Cells (hSAECs)

Target Gene IC50 Value Experimental Context

ISG54 0.49 - 0.86 µM
TLR3-dependent innate
immune gene program

ISG56 0.49 - 0.86 µM
TLR3-dependent innate

immune gene program

IL-8 0.49 - 0.86 µM
TLR3-dependent innate

immune gene program

| Groβ | 0.49 - 0.86 µM | TLR3-dependent innate immune gene program |

Modulated Signaling Pathway: TLR3-NFκB-BRD4
Axis
ZL0420 has been shown to effectively suppress the Toll-like receptor 3 (TLR3)-dependent

innate immune response. In the airway epithelium, viral components like

polyinosinic:polycytidylic acid (poly(I:C)) activate TLR3, triggering a signaling cascade that

leads to the activation of the NF-κB transcription factor (specifically the RelA subunit). Activated
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NF-κB then recruits BRD4 to the promoters of pro-inflammatory genes, leading to their

transcription. ZL0420 disrupts this process by preventing BRD4 from binding to chromatin,

thereby blocking the expression of inflammatory genes like IL-6, IL-8, and various interferons.
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Caption: ZL0420 inhibits the TLR3-NFκB-BRD4 inflammatory signaling pathway.
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Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacological

findings.

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay This assay is

used to determine the binding affinity of inhibitors to bromodomains.

Principle: The assay measures the disruption of the interaction between a biotinylated

histone peptide and a GST-tagged BRD4 bromodomain.

Protocol:

Recombinant BRD4 bromodomain proteins (BD1 or BD2) are used.

A mix of the BRD4 protein, a biotinylated histone H4 peptide, and the inhibitor (ZL0420) at

various concentrations is prepared.

The mixture is incubated to allow binding to reach equilibrium.

Europium-labeled anti-GST antibody (donor) and streptavidin-APC (acceptor) are added.

After incubation, the TR-FRET signal is read. A decrease in signal indicates displacement

of the histone peptide by the inhibitor.

IC50 values are calculated from the dose-response curves.

2. In Vitro hSAEC Gene Expression Assay This cell-based assay evaluates the efficacy of

ZL0420 in a biologically relevant system.

Cell Culture: Human small airway epithelial cells (hSAECs) are cultured under standard

conditions.

Protocol:

hSAECs are pre-treated with varying concentrations of ZL
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[https://www.benchchem.com/product/b15569212#pharmacological-profile-of-e-z-zl0420]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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